molecular formula C19H28N2O4 B14169210 2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14169210
M. Wt: 348.4 g/mol
InChI Key: XYUGMZWQKOWXGY-UHFFFAOYSA-N
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Description

2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with benzyl halides, followed by the introduction of carboxylic acid groups through carboxylation reactions. The tert-butyl ester group is often introduced in the final step to protect the carboxylic acid functionality during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with carboxylic acid and ester functionalities. Examples include:

  • 1-Benzyl-4-(2-carboxy-ethyl)-piperazine
  • 2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid methyl ester

Uniqueness

The uniqueness of 2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(24)21-12-11-20(10-9-17(22)23)14-16(21)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,23)

InChI Key

XYUGMZWQKOWXGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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